Leukotriene A4 (LTA4) is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by 5-lipoxygenase (5-LO), which exhibits both lipoxygenase and LTA4 synthase activities. LTA4 is rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively. LTA4, from leukocytes, is known to undergo transcellular metabolism in platelets, erythrocytes, and endothelial cells. Further metabolism of LTA4 by 15-LO leads to lipoxin biosynthesis. LTA4 as a free acid is highly unstable. The methyl ester is stable and can be readily hydrolyzed to the free acid as needed.
LTA4 (Leukotriene A4 methyl ester) is an unstable intermediate in the biosynthesis of LTB4 and LTC4.
Leukotriene A4 methyl ester
CAS No.: 73466-12-3
VCID: VC21337407
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Leukotriene A4 methyl ester is a synthetic derivative of leukotriene A4, a naturally occurring compound involved in the biosynthesis of leukotrienes and lipoxins. These compounds play significant roles in inflammatory processes and are derived from arachidonic acid through the action of 5-lipoxygenase in cells such as mast cells, eosinophils, and neutrophils . Synthesis and StabilityLeukotriene A4 methyl ester is synthesized as a more stable form of leukotriene A4, which is inherently unstable due to its epoxide group. The methyl ester form is used to enhance stability during storage and handling . Handling and Storage
Biological Role and ApplicationsLeukotriene A4 is a key intermediate in the biosynthesis of leukotriene B4 and cysteinyl leukotrienes (e.g., LTC4), which are potent pro-inflammatory mediators. The methyl ester form serves as a substrate for enzymes like leukotriene A4 hydrolase and leukotriene C4 synthase, albeit indirectly after hydrolysis to the free acid form . Research Findings
Chemical and Enzymatic TransformationsLeukotriene A4, but not its methyl ester, is converted into leukotriene B4 by an enzyme in mammalian plasma. This conversion is crucial for generating chemotactic gradients at inflammatory sites . Enzymatic Involvement
Solubility in Various Solvents
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 73466-12-3 | ||||||||||||
Product Name | Leukotriene A4 methyl ester | ||||||||||||
Molecular Formula | C21H32O3 | ||||||||||||
Molecular Weight | 332.5 g/mol | ||||||||||||
IUPAC Name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | ||||||||||||
Standard InChI | InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 | ||||||||||||
Standard InChIKey | WTKAVFHPLJFCMZ-NIBLXIPLSA-N | ||||||||||||
Isomeric SMILES | CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC | ||||||||||||
SMILES | CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | ||||||||||||
Canonical SMILES | CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | ||||||||||||
Synonyms | leukotriene A methyl ester leukotriene A methyl ester, (2alpha,3beta(1E,3E,5Z,8Z))-(+-)-isomer leukotriene A methyl ester, (2S-(2alpha,3beta(1E,3E,5Z,8Z)))-isomer leukotriene A4 methyl ester LTA4 ME methyl-(11,12,14,15-(2)H4)-oxidoeicosatetraenoate |
||||||||||||
PubChem Compound | 6478221 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume